1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine is a chemical compound characterized by the presence of a fluorophenyl group attached to a sulfonyl moiety, which is further connected to an isopropyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-isopropylpiperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced under specific conditions to form corresponding hydro derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-isopropylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
- 4-(4-Fluorophenyl)benzenesulfonyl chloride
- 1-[(4-Fluorophenyl)sulfonyl]piperidine
- 1-[(4-Fluorophenyl)sulfonyl]-4-isocyanatopiperidine
Uniqueness: 1-[(4-Fluorophenyl)sulfonyl]-4-isopropylpiperazine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
Molecular Formula |
C13H19FN2O2S |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H19FN2O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
RTWKHTJFDHCZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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